molecular formula C34H34F2N4O6 B612053 Foretinib CAS No. 849217-64-7

Foretinib

Cat. No.: B612053
CAS No.: 849217-64-7
M. Wt: 632.7 g/mol
InChI Key: CXQHYVUVSFXTMY-UHFFFAOYSA-N
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Description

Foretinib is an experimental drug candidate primarily developed for cancer treatment. It was discovered by Exelixis and is under development by GlaxoSmithKline. This compound is a multikinase inhibitor that targets multiple receptor tyrosine kinases, including c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2). These kinases play crucial roles in tumor growth, angiogenesis, and metastasis .

Mechanism of Action

Target of Action

Foretinib primarily targets the MET (hepatocyte growth factor receptor), RON (Recepteur d’Origine nantais), AXL (Anexelekto), and vascular endothelial growth factor receptors (VEGFRs) . These targets play crucial roles in cellular processes such as growth, survival, and differentiation, and their dysregulation is often associated with cancer development and progression .

Mode of Action

this compound binds to its targets, inhibiting their activation and subsequent downstream signaling . For instance, it inhibits the activation of MET, RON, extracellular signal-regulated kinase (ERK), and AKT, leading to decreased cell proliferation and increased apoptosis . It also effectively inhibits the signaling of FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase that plays a crucial role in hematopoiesis .

Biochemical Pathways

this compound affects several biochemical pathways. By inhibiting MET and VEGFR, it impacts the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase)/AKT pathways, which are critical for cell survival, proliferation, and angiogenesis . It also inhibits the FLT3 signaling pathway, thereby affecting the survival, proliferation, and differentiation of hematopoietic cells .

Pharmacokinetics

this compound has attractive pharmaceutical properties with high solubility and oral bioavailability . .

Result of Action

this compound’s action results in several molecular and cellular effects. It inhibits cell proliferation and promotes apoptosis in various cancer cell lines . It also induces a G2/M cell cycle arrest, reducing colony formation and blocking hepatocyte growth factor-induced cell migration . In vivo, it has been shown to significantly inhibit tumor growth in a dose-dependent manner .

Action Environment

The efficacy of this compound can be influenced by the tumor microenvironment. For instance, the presence of certain growth factors can modulate the sensitivity of tumor cells to this compound . .

Biochemical Analysis

Biochemical Properties

Foretinib plays a significant role in biochemical reactions by inhibiting the activity of multiple receptor tyrosine kinases. It interacts with enzymes such as MET, RON, AXL, and VEGFRs. These interactions involve the inhibition of phosphorylation, which is crucial for the activation of these kinases. By blocking these pathways, this compound effectively disrupts the signaling networks that promote cancer cell proliferation and survival .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces G2/M cell cycle arrest and apoptosis in human glioblastoma cells by inhibiting c-MET . In acute myeloid leukemia, this compound inhibits FLT3 signaling, leading to decreased proliferation and increased apoptosis . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by targeting MET, RON, ERK, and AKT .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the activation of receptor tyrosine kinases such as MET, RON, AXL, and VEGFRs . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis. This compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable and effective over extended periods in in vitro studies . Long-term effects include sustained inhibition of MET phosphorylation and decreased cell proliferation. In in vivo studies, this compound has shown prolonged antitumor activity and acceptable safety profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving acute myeloid leukemia, this compound demonstrated potent therapeutic effects at various dosages, with higher doses leading to enhanced inhibition of tumor growth . At high doses, toxic effects such as hypertension and fatigue have been observed .

Metabolic Pathways

This compound undergoes phase I metabolic reactions, including oxidation, defluorination, reduction, and hydroxylation . These metabolic pathways involve enzymes such as cytochrome P450, which facilitate the conversion of this compound into more hydrophilic metabolites for elimination. Reactive intermediates, such as aldehydes and iminium ions, are also formed during metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It has high solubility and oral bioavailability, allowing it to effectively reach its target sites. This compound’s distribution is influenced by its interactions with plasma proteins and its ability to penetrate cell membranes .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases . It does not require specific targeting signals or post-translational modifications for its activity. The inhibition of kinase activity by this compound occurs at the plasma membrane and within intracellular compartments where these kinases are localized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Foretinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the morpholine moiety, and coupling with the cyclopropane dicarboxamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Foretinib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form reactive intermediates such as aldehydes and iminium ions.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the quinoline and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its ability to target multiple receptor tyrosine kinases simultaneously, making it a potent inhibitor of tumor growth and metastasis. Its broad spectrum of activity and potential for combination therapy with other anticancer agents further enhance its therapeutic value .

Properties

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34F2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918193
Record name Foretinib
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URL https://comptox.epa.gov/dashboard/DTXSID20918193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Activation of MET by mutation is the causative factor in an inherited kidney cancer syndrome, hereditary papilliary renal cell carcinaoma. Mutational activation of MET has also been found in sporadic kidney cancer, lung carcinomas and head and neck carcinomas. MET is a key driver of tumor cell growth, motility, invasion, metastasis and angiogenesis. Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability and demonstrates nanomolar potency against its targets, VEGFR, MET, which translates to potent activity in cellular assays. In preclinical studies, Foretinib, developed as a balanced inhibitor of these receptor tyrosine kinases, potently inhibited both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas. The compound also demonstrated dose-dependent growth inhibition in tumor models of breast, colorectal, non-small cell lung cancer and glioblastoma and has been shown to cause substantial tumor regression in all models tested.
Record name Foretinib
Source DrugBank
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CAS No.

849217-64-7, 937176-80-2
Record name Foretinib
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Foretinib [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Foretinib
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Record name N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
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Record name FORETINIB
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Synthesis routes and methods I

Procedure details

To a mechanically stirred slurry of cyclopropane-1,1-dicarboxylic acid [3-fluoro-4-(7-hydroxy-6-methoxy-quinolin-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide (16.6 g, 32.8 mmol) and potassium carbonate (13.6 g, 98.6 mmol) in DMF (250 mL) was added 4-(3-chloropropyl)-morpholine hydrochloride (13, 7.92 g, 39.6 mmol). The resulting mixture was heated at 90° C. for 5 hours (until phenol completely consumed). The reaction mixture was allowed to cool to room temperature, then dumped into water (900 mL), followed by extraction with EtOAc (3×). The combined extracts were washed with 5% LiCl (aq.) (3×) and brine (1×) followed by drying over MgSO4 and concentration in vacuo. The crude (18.8 g) obtained as brown solid was further purified by flash chromatography [silica gel, 4-stage gradient system: 1) EtOAc; 2) EtOAc:MeOH:7N NH3/MeOH (95:5:0.5); 3) DCM:MeOH:7N NH3/MeOH (95:5:0.5); 4) DCM:MeOH:7N NH3/MeOH (93:8:1)], affording N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide was obtained as an off white solid (15.0 g, 72% yield). 1H NMR (400 MHz, DMSO-d6): 10.41 (s, 1H), 10.02 (s, 1H), 8.47 (d, 1H), 7.91 (dd, 1H), 7.65 (m, 2H), 7.53 (m, 2H), 7.42 (t, 1H), 7.40 (s, 1H), 7.16 (m, 2H), 6.42 (d, 1H), 4.20 (t, 2H), 3.96 (s, 3H), 3.59 (t, 4H), 2.47 (t, 2H), 2.39 (br, s, 4H), 1.98 (m, 2H), 1.48 (m, 4H). LC/MS Calcd for [M+H]+ 633.3, found 633.0.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
7.92 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mechanically stirred slurry of cyclopropane-1,1-dicarboxylic acid [3-fluoro-4-(7-hydroxy-6-methoxy-quinolin-4-yloxy)-phenyl]-amide (4-fluoro-phenyl)-amide (16.6 g, 32.8 mmol) and potassium carbonate (13.6 g, 98.6 mmol) in DMF (250 mL) was added 4-(3-chloropropyl)-morpholine hydrochloride (13, 7.92 g, 39.6 mmol). The resulting mixture was heated at 90° C. for 5 hours (until phenol completely consumed). The reaction mixture was allowed to cool to room temperature, then dumped into water (900 mL), followed by extraction with EtOAc (3×). The combined extracts were washed with 5% LiCl (aq.) (3×) and brine (1×) followed by drying over MgSO4 and concentration in vacuo. The crude (18.8 g) obtained as brown solid was further purified by flash chromatography [silica gel, 4-stage gradient system: 1) EtOAc; 2) EtOAc:MeOH:7N N3/MeOH (95:5:0.5); 3) DCM:MeOH:7N N3/MeOH (95:5:0.5); 4) DCM:MeOH:7N N3/MeOH (93:8:1)], affording N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin 4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide was obtained as an off white solid (15.0 g, 72% yield). 1H NMR (400 MHz, DMSO-d6): 10.41 (s, 1H), 10.02 (s, 1H), 8.47 (d, 1H), 7.91 (dd, 1H), 7.65 (m, 2H), 7.53 (m, 2H), 7.42 (t, 1H), 7.40 (s, 1H), 7.16 (m, 2H), 6.42 (d, 1H), 4.20 (t, 2H), 3.96 (s, 3H), 3.59 (t, 4H), 2.47 (t, 2H), 2.39 (br, s, 4H), 1.98 (m, 2H), 1.48 (m, 4H). LC/MS Calcd for [M+H]+ 633.3. found 633.0.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
7.92 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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